molecular formula C14H9F3O2 B1302276 4'-Phenoxy-2,2,2-trifluoroacetophenone CAS No. 70783-32-3

4'-Phenoxy-2,2,2-trifluoroacetophenone

Cat. No. B1302276
CAS RN: 70783-32-3
M. Wt: 266.21 g/mol
InChI Key: YTUPYEQECLOWED-UHFFFAOYSA-N
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Description

4’-Phenoxy-2,2,2-trifluoroacetophenone, also known as PPTFA or trifluoroacetylphenyl ether, is a chemical compound with a molecular formula C14H9F3O2 . It has a molecular weight of 266.21 g/mol.


Synthesis Analysis

The synthesis of 4’-Phenoxy-2,2,2-trifluoroacetophenone involves several steps . The process starts with 4-phenoxybenzoic acid and TMSCF3. Trifluoroacetic anhydride, DMAP, CsF, and anisole are added in a reaction tube. The mixture is then reacted at 120°C for 15 hours under a nitrogen atmosphere. After the reaction, the target compound trifluoromethyl ketones are separated by column chromatography to obtain a yellow liquid with a yield of 85% .


Molecular Structure Analysis

The molecular structure of 4’-Phenoxy-2,2,2-trifluoroacetophenone consists of a phenyl ring attached to a trifluoroacetyl group via an oxygen atom . The trifluoroacetyl group contains a carbonyl (C=O) group and three fluorine atoms attached to the same carbon .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPYEQECLOWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375127
Record name 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Phenoxy-2,2,2-trifluoroacetophenone

CAS RN

70783-32-3
Record name 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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